2-Amino-4-azido-3,5,6-trifluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-azido-3,5,6-trifluorobenzoic acid is a chemical compound characterized by the presence of amino, azido, and trifluoromethyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-azido-3,5,6-trifluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of 2,4,6-trifluorobenzoic acid, followed by reduction to introduce the amino group. The azido group is then introduced through a substitution reaction using sodium azide under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-azido-3,5,6-trifluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to an amine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium azide for azido substitution, and various nucleophiles for trifluoromethyl substitution.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-azido-3,5,6-trifluorobenzoic acid is used in several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein labeling.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Amino-4-azido-3,5,6-trifluorobenzoic acid involves its interaction with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, making it an attractive candidate for drug discovery .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-2,5,6-trifluorobenzoic acid: Lacks the azido group, making it less versatile in click chemistry applications.
4-Amino-2,3,5,6-tetrafluorobenzoic acid: Contains an additional fluorine atom, which may alter its reactivity and properties.
2,3,6-Trifluorobenzoic acid: Lacks both the amino and azido groups, limiting its applications in certain chemical reactions.
Uniqueness
2-Amino-4-azido-3,5,6-trifluorobenzoic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring specific chemical modifications and interactions.
Eigenschaften
CAS-Nummer |
126695-67-8 |
---|---|
Molekularformel |
C7H3F3N4O2 |
Molekulargewicht |
232.12 g/mol |
IUPAC-Name |
2-amino-4-azido-3,5,6-trifluorobenzoic acid |
InChI |
InChI=1S/C7H3F3N4O2/c8-2-1(7(15)16)5(11)4(10)6(3(2)9)13-14-12/h11H2,(H,15,16) |
InChI-Schlüssel |
KXTRYPQVRWSWBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.